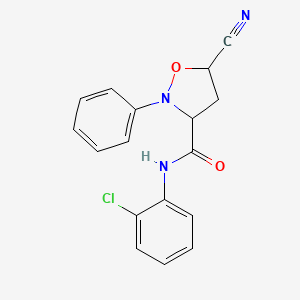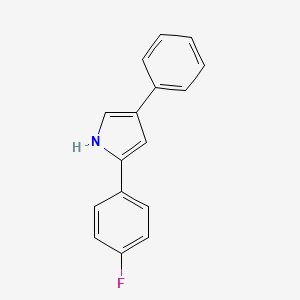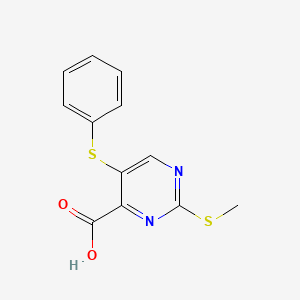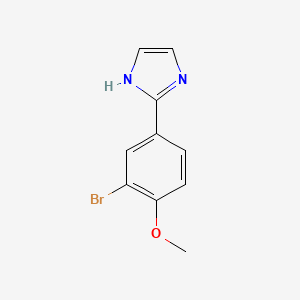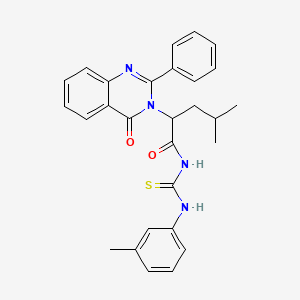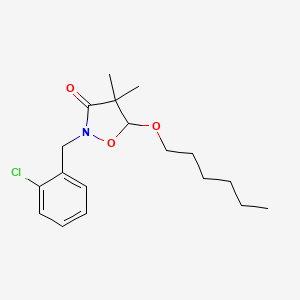![molecular formula C30H24N2 B12922948 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine CAS No. 760188-44-1](/img/structure/B12922948.png)
5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine is an organic compound known for its unique photochemical properties It is a derivative of benzo[b]phenazine, characterized by the presence of two p-tolyl groups attached to the benzo[b]phenazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[b]phenazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[b]phenazine core.
Substitution: Substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are often carried out under controlled light conditions to facilitate photoactivated processes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under appropriate solvent conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a photochemical reagent.
Biology: Its photochemical properties make it useful in studying light-induced biological processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine involves its ability to undergo photoactivated reactions. When exposed to specific wavelengths of light, it can generate reactive oxygen species, which can then participate in various chemical transformations. This property is particularly useful in metal-free organic synthesis and other photochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]phenazine: The parent compound, lacking the p-tolyl groups.
5,12-Dihydrobenzo[b]phenazine: A derivative without the p-tolyl substituents.
Other substituted benzo[b]phenazines: Compounds with different substituents on the benzo[b]phenazine core.
Uniqueness
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine is unique due to the presence of the p-tolyl groups, which enhance its photochemical properties and make it suitable for specific applications in organic synthesis and materials science. The ability to undergo photoactivated reactions without the need for metal catalysts sets it apart from other similar compounds.
Propiedades
Número CAS |
760188-44-1 |
|---|---|
Fórmula molecular |
C30H24N2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
5,12-bis(4-methylphenyl)benzo[b]phenazine |
InChI |
InChI=1S/C30H24N2/c1-21-11-15-25(16-12-21)31-27-9-5-6-10-28(27)32(26-17-13-22(2)14-18-26)30-20-24-8-4-3-7-23(24)19-29(30)31/h3-20H,1-2H3 |
Clave InChI |
WTIYUTVPMQQGFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


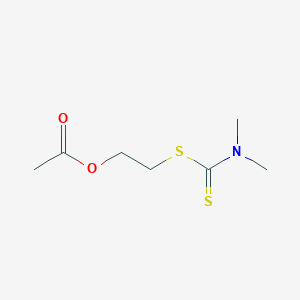
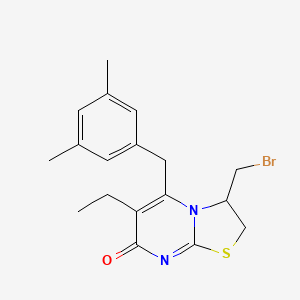
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
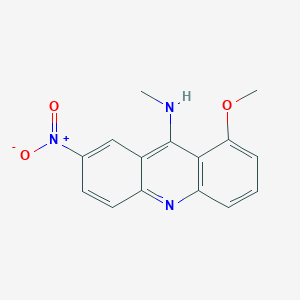
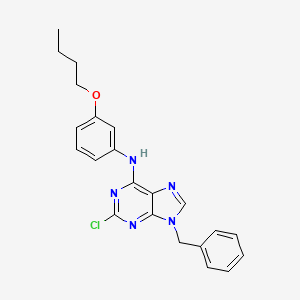

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
